Acyl piperidine derivative 1
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Overview
Description
Acyl piperidine derivative 1 is a compound belonging to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry, as they are present in numerous classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acyl piperidine derivative 1 typically involves the acylation of piperidine. One common method is the reaction of piperidine with an acyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are used to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Acyl piperidine derivative 1 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced piperidine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
Acyl piperidine derivative 1 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acyl piperidine derivative 1 involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Similar in structure but contain a nitrogen atom in a six-membered aromatic ring.
Dihydropyridine derivatives: Contain a partially saturated six-membered ring with nitrogen.
Other piperidine derivatives: Include substituted piperidines, spiropiperidines, and piperidinones.
Uniqueness
Acyl piperidine derivative 1 is unique due to its specific acyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C24H31N3O2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
cyclohexyl-[4-[1-hydroxy-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethyl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C24H31N3O2/c28-23(14-21-19-8-4-5-9-20(19)22-15-25-16-27(21)22)17-10-12-26(13-11-17)24(29)18-6-2-1-3-7-18/h4-5,8-9,15-18,21,23,28H,1-3,6-7,10-14H2 |
InChI Key |
FDUHADIZUWTWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C(CC3C4=CC=CC=C4C5=CN=CN35)O |
Origin of Product |
United States |
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